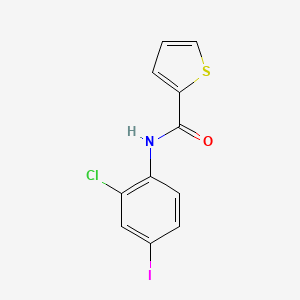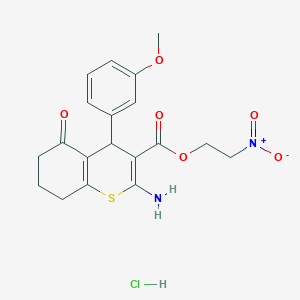![molecular formula C22H29N3O B6137357 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6137357.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide, commonly known as MPHP, is a synthetic stimulant drug that belongs to the pyrrolidine class. MPHP is a derivative of cathinone, which is a natural stimulant found in the leaves of the khat plant. MPHP has been identified as a designer drug and is often sold under various street names such as "bath salts" or "flakka". The purpose of
Mechanism of Action
MPHP works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in increased activation of their respective receptors. This activation leads to the stimulant effects of MPHP, such as increased energy, euphoria, and alertness.
Biochemical and Physiological Effects:
MPHP has been shown to increase heart rate, blood pressure, and body temperature in rodents. It also increases locomotor activity and induces stereotypic behaviors such as head bobbing and grooming. MPHP has been found to be highly addictive and can lead to compulsive drug-seeking behavior in animals.
Advantages and Limitations for Lab Experiments
MPHP is a useful tool for studying the neurochemical mechanisms underlying addiction and drug abuse. Its potent effects on dopamine and norepinephrine make it a valuable compound for investigating the role of these neurotransmitters in reward and motivation. However, the addictive properties of MPHP can make it difficult to use in long-term studies, and caution should be taken when handling and administering the compound.
Future Directions
There are several areas of future research that could be explored with MPHP. One area of interest is the development of new treatments for addiction and drug abuse. MPHP could be used as a model compound to identify new targets for drug development. Another area of interest is the study of the long-term effects of MPHP on the brain and behavior. This could provide insights into the mechanisms underlying addiction and drug abuse, and could help to identify new strategies for prevention and treatment. Finally, the development of new analytical methods for detecting MPHP and related compounds in biological samples could improve our ability to monitor drug use and identify new designer drugs.
Synthesis Methods
MPHP is synthesized by combining 3-(4-pyridinyl)propanoic acid with N-methyl-3-(2-phenylethyl)piperidine-4-carboxamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and the product is purified using column chromatography.
Scientific Research Applications
MPHP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. MPHP has also been shown to increase locomotor activity and induce hyperthermia in rodents. These effects make MPHP a useful tool for studying the neurochemical mechanisms underlying addiction and drug abuse.
properties
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-24(22(26)10-9-20-11-14-23-15-12-20)21-8-5-16-25(18-21)17-13-19-6-3-2-4-7-19/h2-4,6-7,11-12,14-15,21H,5,8-10,13,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFOQWSSHBCSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)
![3-[(cyclobutylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6137285.png)

![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)
![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

methanone](/img/structure/B6137324.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6137382.png)